

Application Notes and Protocols: In Vivo Xenograft Studies with Tubulin Inhibitor G13

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Compound of Interest

Compound Name: Tubulin inhibitor 13

Cat. No.: B12404986

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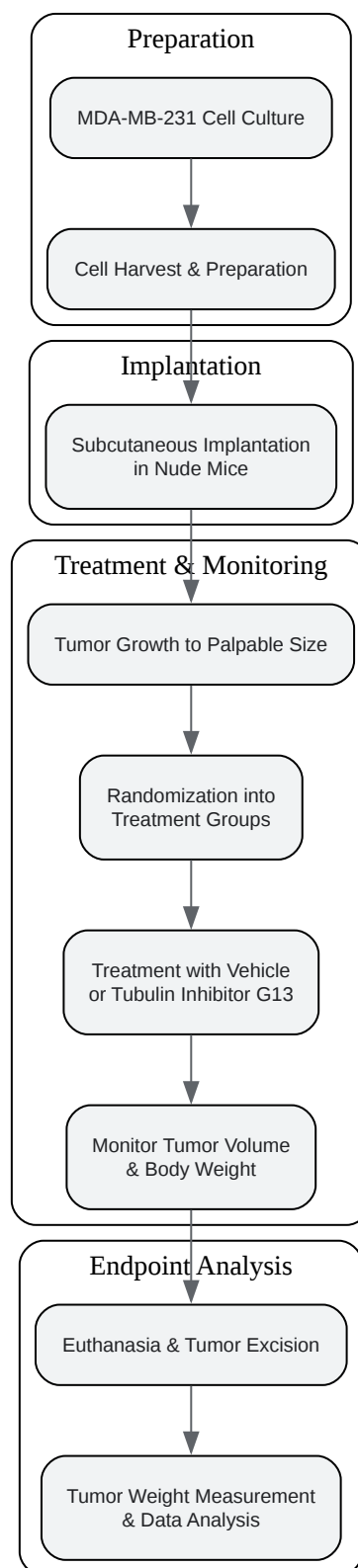
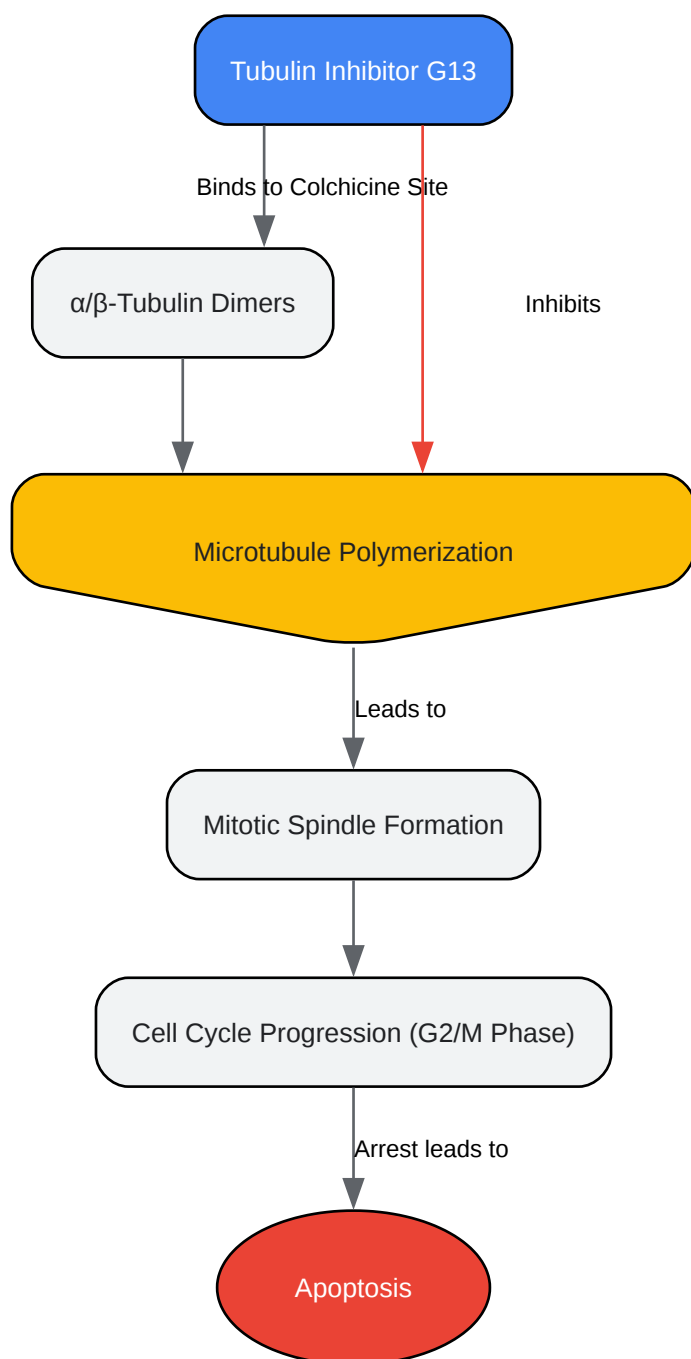
These application notes provide a comprehensive overview of the in vivo evaluation of Tubulin inhibitor G13, a potent colchicine-binding site inhibitor, in a xenograft mouse model. The following sections detail the experimental protocols, present key quantitative data, and illustrate the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

Tubulin inhibitors are a critical class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.^[1] Tubulin inhibitor G13 is a novel analogue developed through structure-based lead optimization, demonstrating significant tubulin polymerization inhibitory activity and potent antiproliferative effects against various cancer cell lines.^[1] In vivo studies are essential to evaluate the therapeutic potential and safety profile of such compounds in a living organism. This document outlines the protocol for assessing the antitumor efficacy of Tubulin inhibitor G13 in a human breast cancer xenograft model.

Mechanism of Action

Tubulin inhibitor G13 targets the colchicine binding site on β -tubulin.^[1] This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).^[1]



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References

- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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